molecular formula C13H14N2O3S B2619496 2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 943114-12-3

2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2619496
M. Wt: 278.33
InChI Key: RDVOTWJHZUOJEF-UHFFFAOYSA-N
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Description

The compound is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are often found in various pharmaceuticals due to their bioactive properties .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine (like 4-ethoxyaniline) with a compound containing a thiazole ring. The specifics of the reaction would depend on the exact reagents and conditions used .


Molecular Structure Analysis

The molecular structure would be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could be done through experimental studies or through computational chemistry simulations .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined through various experimental techniques .

Safety And Hazards

The safety and potential hazards of the compound would be assessed through toxicology studies. This could involve looking at the compound’s effects on cells or organisms, and its potential for causing harm to humans or the environment .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-10-6-4-9(5-7-10)15-13-14-8(2)11(19-13)12(16)17/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVOTWJHZUOJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

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